Thunberginol E
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Overview
Description
Thunberginol E is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. This compound is known for its antiallergic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thunberginol E can be synthesized through various methods. One notable method involves the selenium-catalyzed synthesis of isocoumarins. This method uses stilbene carboxylic acids, diphenyl diselenide, and a hypervalent iodine reagent . Another method involves the thermal cyclization reaction of ketoamides, followed by deprotection of hydroxyl groups .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Thunberginol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Thunberginol E has a wide range of scientific research applications:
Mechanism of Action
Thunberginol E exerts its effects primarily through the inhibition of degranulation processes in cells. It inhibits the increase in intracellular free calcium levels, which is essential for the degranulation and production of cytokines in cells . This inhibition helps reduce allergic reactions and inflammation.
Comparison with Similar Compounds
- Thunberginol C
- Thunberginol D
- Hydrangenol
Comparison: Thunberginol E is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct antiallergic and antimicrobial properties . Compared to Thunberginol C and D, this compound has shown more potent activity in certain biological assays .
Properties
CAS No. |
147517-08-6 |
---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(3R)-6,8-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(5-11(13)18)14-6-9-4-10(17)7-12(19)15(9)16(20)22-14/h2-5,7,14,17-19H,6H2,1H3/t14-/m1/s1 |
InChI Key |
MZKMQBPFGDJUFV-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Origin of Product |
United States |
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